molecular formula C14H12BrClN2O B4611746 N-(2-bromophenyl)-N'-(4-chlorobenzyl)urea

N-(2-bromophenyl)-N'-(4-chlorobenzyl)urea

Cat. No.: B4611746
M. Wt: 339.61 g/mol
InChI Key: ZAJGPRTUGRCCGB-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N'-(4-chlorobenzyl)urea is a useful research compound. Its molecular formula is C14H12BrClN2O and its molecular weight is 339.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.98215 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl)urea, a key intermediate of the antitumor agent sorafenib, was synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene. This process demonstrates the significance of similar urea compounds in the synthesis of medical compounds (Yan Feng-mei & Liu He-qin, 2009).

Biological and Pharmacological Activities

  • Urea derivatives, including compounds similar to N-(2-bromophenyl)-N'-(4-chlorobenzyl)urea, have been explored for their pharmacological activity. For example, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have demonstrated anxiolytic activity and muscle-relaxant properties, indicating the potential of urea derivatives in central nervous system therapies (C. Rasmussen et al., 1978).

Agricultural Applications

  • Some urea derivatives are known for their cytokinin-like activity, which is crucial in plant biology. They are used in in vitro plant morphogenesis studies due to their positive regulation of cell division and differentiation. This highlights the potential agricultural applications of this compound in enhancing plant growth and development (A. Ricci & C. Bertoletti, 2009).

Molecular Interactions and Supramolecular Chemistry

  • The introduction of halogen atoms, such as chlorine or bromine, in urea compounds enhances their intermolecular hydrogen bond donor character. This effect is significant in the context of both self-association of bis-ureas and hydrogen bonding of mono-ureas to strong hydrogen bond acceptors, indicating their importance in the field of supramolecular chemistry (Ilaria Giannicchi et al., 2014).

Environmental Impact

  • Urea derivatives, including phenylureas, have been studied for their impact on soil microbial communities. The use of phenyl urea herbicides, for instance, significantly alters the structure and metabolic potential of soil microbial communities. This suggests the environmental implications of using such compounds in agriculture (S. El Fantroussi et al., 1999).

Properties

IUPAC Name

1-(2-bromophenyl)-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2O/c15-12-3-1-2-4-13(12)18-14(19)17-9-10-5-7-11(16)8-6-10/h1-8H,9H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJGPRTUGRCCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.